![molecular formula C12H19N3O B7500768 N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide](/img/structure/B7500768.png)
N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide, commonly known as CHM-3, is a chemical compound that belongs to the class of pyrazole derivatives. It is a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various cellular signaling pathways. CHM-3 has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and neurological disorders.
Wirkmechanismus
The mechanism of action of CHM-3 involves the inhibition of the N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide enzyme, which plays a crucial role in various cellular signaling pathways. N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide is involved in the regulation of cell growth, proliferation, differentiation, and apoptosis. By inhibiting N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide, CHM-3 can disrupt these pathways and induce cell cycle arrest and apoptosis in cancer cells. Additionally, CHM-3 can activate the AMPK pathway, which plays a crucial role in energy metabolism and glucose uptake in skeletal muscle cells.
Biochemical and Physiological Effects
CHM-3 has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the improvement of insulin sensitivity and glucose uptake in skeletal muscle cells, and the protection against ischemic brain injury. CHM-3 has also been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CHM-3 in lab experiments include its high potency and selectivity for N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide inhibition, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential therapeutic applications in various diseases. However, there are also some limitations to using CHM-3 in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for research on CHM-3, including:
1. Further studies on its potential therapeutic applications in cancer, diabetes, and neurological disorders.
2. Development of novel analogs of CHM-3 with improved potency and selectivity for N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide inhibition.
3. Studies on the optimal dosage and administration of CHM-3 in different diseases.
4. Investigation of the potential side effects and toxicity of CHM-3 in preclinical and clinical studies.
5. Studies on the mechanism of action of CHM-3 in different cellular signaling pathways.
In conclusion, CHM-3 is a potent and selective inhibitor of the N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide enzyme with potential therapeutic applications in various diseases. Its mechanism of action involves the disruption of cellular signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells, and the activation of the AMPK pathway, leading to improved insulin sensitivity and glucose uptake in skeletal muscle cells. While there are some limitations to using CHM-3 in lab experiments, its potential as a therapeutic agent warrants further research in the future.
Synthesemethoden
The synthesis of CHM-3 involves a multi-step process that starts with the reaction of 3,5-dimethylpyrazole with cyclohexylmethyl bromide in the presence of a base to yield 2-(cyclohexylmethyl)pyrazole-3-carboxylic acid. The carboxylic acid is then converted into the corresponding amide using acetic anhydride and a catalyst. The final step involves the selective deprotection of the carboxamide group using trifluoroacetic acid to yield CHM-3 in high yield and purity.
Wissenschaftliche Forschungsanwendungen
CHM-3 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, CHM-3 has been shown to inhibit the growth and proliferation of cancer cells by targeting the N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide enzyme, which is overexpressed in many types of cancer. In a preclinical study, CHM-3 was found to inhibit the growth of human glioblastoma cells by inducing cell cycle arrest and apoptosis.
In diabetes research, CHM-3 has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells by activating the AMP-activated protein kinase (AMPK) pathway. In a study on diabetic rats, CHM-3 was found to reduce blood glucose levels and improve insulin sensitivity, suggesting its potential as a therapeutic agent for diabetes.
In neurological research, CHM-3 has been shown to protect against ischemic brain injury by inhibiting the activation of N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide and reducing oxidative stress. In a study on rats subjected to cerebral ischemia, CHM-3 was found to reduce brain damage and improve neurological function.
Eigenschaften
IUPAC Name |
N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-10(16)14-12-7-8-13-15(12)9-11-5-3-2-4-6-11/h7-8,11H,2-6,9H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOFWGBOUAMIHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=NN1CC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.